Thymine glycol

Overview

Description

Thymine glycol (5,6-dihydroxy-5,6-dihydrothymine) is one of the principal DNA lesions that can be induced by oxidation and ionizing radiation . The rate at which oxidative reactions generate thymine glycol and thymidine glycol in the DNA of humans is estimated to be about 300 per cell per day .

Synthesis Analysis

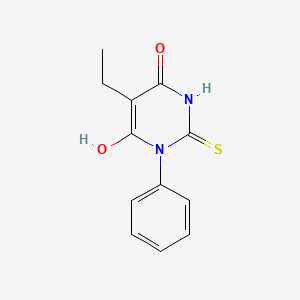

Thymine glycol is formed when thymine is subjected to oxidative stress, including ionizing radiation . Oxidation of the 5,6 double bond of Thymidine generates two chiral centers at C5 and C6 .Molecular Structure Analysis

Thymine glycol has a molecular formula of C5H8N2O4 . Its average mass is 188.181 Da and its monoisotopic mass is 188.079712 Da .Chemical Reactions Analysis

Thymine glycol is one of the principal DNA lesions that can be induced by oxidation and ionizing radiation . The rate at which oxidative reactions generate thymine glycol and thymidine glycol in the DNA of humans is estimated to be about 300 per cell per day .Physical And Chemical Properties Analysis

Thymine glycol has a molecular formula of C5H8N2O4 . Its average mass is 188.181 Da and its monoisotopic mass is 188.079712 Da . The presence of thymine glycol lowers the thermal stability of duplex DNA .Scientific Research Applications

DNA Damage Assessment

Thymine glycol is recognized as a product of DNA damage caused by ionizing radiation and oxidative mutagens. Cathcart et al. (1984) developed an assay for detecting thymine glycol and thymidine glycol in urine, suggesting its potential as a biomarker for oxidative DNA damage in humans and rats. This assay could facilitate the study of oxidative metabolism's relationship with aging and cancer (Cathcart, Schwiers, Saul, & Ames, 1984).

Oxidative Stress and Carcinogenesis

Yamanaka et al. (2003) studied the genotoxic mechanism of trivalent dimethylated arsenic, particularly in DNA oxidation. They found that cis-thymine glycol serves as a biomarker for DNA oxidation damage, indicating its potential role in understanding arsenic-induced carcinogenesis through oxidative base damage (Yamanaka, Mizoi, Tachikawa, Hasegawa, Hoshino, & Okada, 2003).

Impact on DNA Structure and Enzymatic Processing

Research by Dolinnaya et al. (2013) revealed that thymine glycol, particularly its diastereomers, significantly blocks high-fidelity DNA polymerases and is lethal in vivo. Their work highlights thymine glycol's influence on DNA structure in different sequence contexts and its effect on DNA processing activities like biosynthesis, transcription, and repair (Dolinnaya, Kubareva, Romanova, Trikin, & Oretskaya, 2013).

Mutagenicity and DNA Repair

Hayes et al. (1988) investigated the mutagenic potential of thymine glycols in DNA. They found that cis-thymine glycols, though major stable products of DNA radiolysis, were not principal pre-mutagenic lesions in the DNA. This study contributes to understanding the mutagenic pathways in derivatives of oxidized cytosine rather than thymine glycol itself (Hayes, Petrullo, Huang, Wallace, & Leclerc, 1988).

Fluorescent Detection and Chemical Sensing

Luvino et al. (2008) developed boronic acid-based fluorescent receptors for selective recognition of thymine glycol. These receptors, effective in aqueous conditions, have potential applications in detecting oxidative damage within cellular DNA, further emphasizing thymine glycol's role as a marker for oxidative stress (Luvino, Gasparutto, Reynaud, Smietana, & Vasseur, 2008).

Mechanism of Action

Thymine glycol is a DNA repair protein that plays an important role in gene regulation . It interacts with various transcription factors to activate target genes . Thymine glycol also functions in a pathway known as active DNA demethylation, which removes 5-mC from DNA and replaces it with unmethylated cytosine .

Safety and Hazards

properties

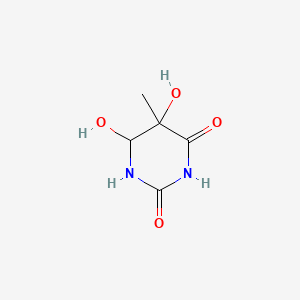

IUPAC Name |

5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKSGXOLJNWRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317323 | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2943-56-8 | |

| Record name | Thymine glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymine glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042037 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

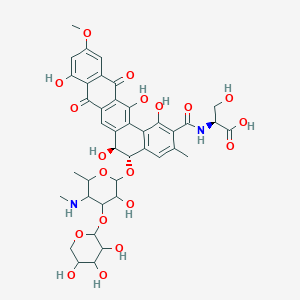

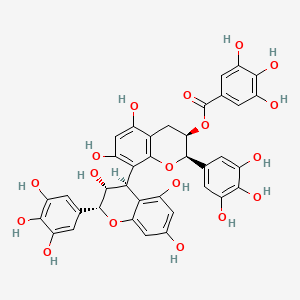

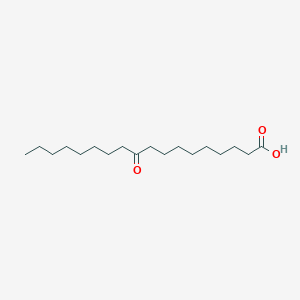

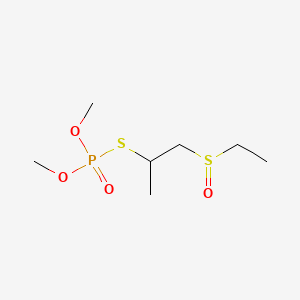

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)

![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)

![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)